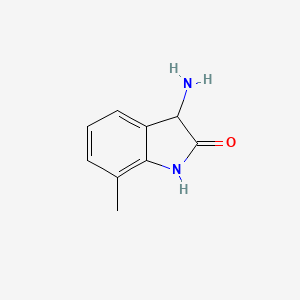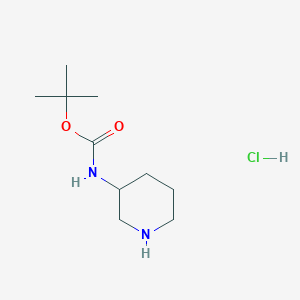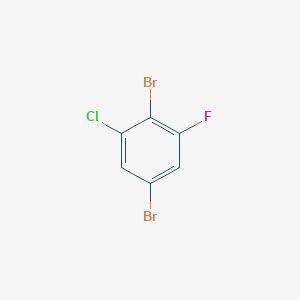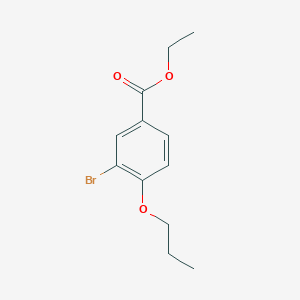![molecular formula C14H15Cl2N B1388289 {4-[2-(4-Chlorophenyl)ethyl]phenyl}amine hydrochloride CAS No. 1185297-02-2](/img/structure/B1388289.png)
{4-[2-(4-Chlorophenyl)ethyl]phenyl}amine hydrochloride
概要
説明
作用機序
Target of Action
Many aromatic amines, like “{4-[2-(4-Chlorophenyl)ethyl]phenyl}amine hydrochloride”, are known to interact with various receptors in the body, including G-protein coupled receptors and ion channels . The specific target would depend on the exact structure of the compound and its physicochemical properties.
Mode of Action
Aromatic amines can act as ligands, binding to their target receptors and modulating their activity . The chlorine atom in “this compound” could potentially enhance its lipophilicity, aiding in crossing cell membranes and reaching intracellular targets.
Biochemical Pathways
The exact biochemical pathways affected by “this compound” would depend on its specific targets. Aromatic amines can be involved in a variety of biochemical pathways, including signal transduction, neurotransmission, and metabolic processes .
Pharmacokinetics
Aromatic amines are generally well absorbed in the body due to their lipophilic nature. They can be metabolized in the liver, often through processes like acetylation or hydroxylation . The presence of the chlorine atom might affect its metabolism and excretion.
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and the pathways they are involved in. It could potentially alter cellular signaling, metabolic processes, or neurotransmission .
生化学分析
Biochemical Properties
{4-[2-(4-Chlorophenyl)ethyl]phenyl}amine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to specific sites on enzymes or proteins, leading to changes in their activity. For instance, it may act as an inhibitor or activator of certain enzymes, thereby influencing the biochemical pathways in which these enzymes are involved .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, it can modulate the expression of specific genes, thereby affecting cellular metabolism and other cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target biomolecule, thereby altering its activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular function, which are observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects. Threshold effects are often observed, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it may inhibit or activate key enzymes in metabolic pathways, leading to changes in the concentration of specific metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. The compound’s distribution is crucial for its biological activity, as it needs to reach specific sites within the cell to exert its effects .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell. The localization of the compound can significantly affect its activity and function, as it needs to be in the right place to interact with its target biomolecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {4-[2-(4-Chlorophenyl)ethyl]phenyl}amine hydrochloride typically involves the reaction of 4-chlorophenethylamine with benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high purity and yield. The process often includes steps such as crystallization, filtration, and drying to obtain the final product .
化学反応の分析
Types of Reactions
{4-[2-(4-Chlorophenyl)ethyl]phenyl}amine hydrochloride can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols .
科学的研究の応用
{4-[2-(4-Chlorophenyl)ethyl]phenyl}amine hydrochloride has a wide range of scientific research applications, including:
類似化合物との比較
Similar Compounds
Some compounds similar to {4-[2-(4-Chlorophenyl)ethyl]phenyl}amine hydrochloride include:
4-Chlorophenethylamine: A precursor in the synthesis of this compound.
4-Chlorophenylacetic acid: Another compound with a similar chlorophenyl group.
Uniqueness
The uniqueness of this compound lies in its specific structure, which allows it to interact with particular molecular targets and pathways, making it valuable in various research and industrial applications .
特性
IUPAC Name |
4-[2-(4-chlorophenyl)ethyl]aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN.ClH/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12;/h3-10H,1-2,16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJIOJFJZDRGRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CC=C(C=C2)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70662992 | |
| Record name | 4-[2-(4-Chlorophenyl)ethyl]aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70662992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185297-02-2 | |
| Record name | 4-[2-(4-Chlorophenyl)ethyl]aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70662992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3,5-dimethoxybenzamide](/img/structure/B1388219.png)




![Benzo[1,3]dioxol-5-ylmethyl-(3,4-difluoro-benzyl)-amine hydrochloride](/img/structure/B1388228.png)

